3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound with the molecular formula C14H13ClN6 This compound is characterized by its unique structure, which includes a chlorostyryl group, a pyrazolyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorostyryl group: This step involves the reaction of the pyrazole intermediate with a chlorostyrene derivative, often using a palladium-catalyzed coupling reaction.
Formation of the triazole ring: The final step involves the cyclization of the intermediate with an appropriate azide under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-bromostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
- 3-[5-(4-fluorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
- 3-[5-(4-methylstyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorostyryl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[5-[(E)-2-(4-chlorophenyl)ethenyl]pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-10-18-19-14(20(10)16)21-13(8-9-17-21)7-4-11-2-5-12(15)6-3-11/h2-9H,16H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCHXYPIIPBBA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N2C(=CC=N2)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N)N2C(=CC=N2)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.